2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazole
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Overview
Description
2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazole is a complex organic compound that features a thiazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazole typically involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate thiazole precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- (2E)-2-(3,4-Dimethoxybenzylidene)-1-indanone
Uniqueness
2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazole is unique due to its combination of a thiazole ring with fluorinated phenyl and trifluoromethyl groups. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H15F4N3O2S |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H15F4N3O2S/c1-27-14-8-5-12(15(9-14)28-2)10-24-26-18-25-17(19(21,22)23)16(29-18)11-3-6-13(20)7-4-11/h3-10H,1-2H3,(H,25,26)/b24-10+ |
InChI Key |
QOSLWYWLLHQDSV-YSURURNPSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC2=NC(=C(S2)C3=CC=C(C=C3)F)C(F)(F)F)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC2=NC(=C(S2)C3=CC=C(C=C3)F)C(F)(F)F)OC |
Origin of Product |
United States |
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